BenchChemオンラインストアへようこそ!

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

5‑HT₂A receptor antagonist QSAR piperazinylpyrimidine

4‑Chloro‑2‑methyl‑6‑(4‑methylpiperazin‑1‑yl)pyrimidine (CAS 1017782‑75‑0) is a fully substituted pyrimidine containing a 4‑chloro substituent, a 2‑methyl group, and an N‑methylpiperazine moiety at the 6‑position. This structural pattern places it within the broader 4‑(4‑methylpiperazino)pyrimidine chemotype, a class that has been systematically profiled for 5‑HT₂A receptor antagonist activity and includes compounds with reported binding affinities ranging from pKi ≈ 5 to pKi ≈ 9.

Molecular Formula C10H15ClN4
Molecular Weight 226.7 g/mol
CAS No. 1017782-75-0
Cat. No. B1648164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
CAS1017782-75-0
Molecular FormulaC10H15ClN4
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)N2CCN(CC2)C
InChIInChI=1S/C10H15ClN4/c1-8-12-9(11)7-10(13-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3
InChIKeyATBBOBNXQPZNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS 1017782‑75‑0): Compound‑Class Positioning and Core Characteristics


4‑Chloro‑2‑methyl‑6‑(4‑methylpiperazin‑1‑yl)pyrimidine (CAS 1017782‑75‑0) is a fully substituted pyrimidine containing a 4‑chloro substituent, a 2‑methyl group, and an N‑methylpiperazine moiety at the 6‑position . This structural pattern places it within the broader 4‑(4‑methylpiperazino)pyrimidine chemotype, a class that has been systematically profiled for 5‑HT₂A receptor antagonist activity and includes compounds with reported binding affinities ranging from pKi ≈ 5 to pKi ≈ 9 . The compound is supplied as a research intermediate at purities of ≥95 % to ≥98 % , and its chlorine atom at the 4‑position renders it a versatile handle for further nucleophilic‑substitution‑based diversification. The concurrent presence of the 2‑methyl group distinguishes it from simpler 4‑chloro‑6‑(piperazin‑1‑yl)pyrimidine scaffolds that lack the N‑methyl and/or 2‑methyl features that influence both receptor‑binding conformation and metabolic stability in the broader chemotype .

Why 4‑Chloro‑2‑methyl‑6‑(4‑methylpiperazin‑1‑yl)pyrimidine Cannot Be Freely Swapped for Common In‑Class Pyrimidine‑Piperazine Intermediates


Within the piperazinylpyrimidine family, minor structural deviations can produce substantial shifts in receptor‑binding affinity and selectivity profiles. Borowski et al. demonstrated that the pKi for 5‑HT₂A binding across 27 analogs ranged from 5.00 to 8.80, solely depending on the nature and position of aryl‑heteroaryl substitutions on the pyrimidine core . Removing the N‑methyl group from the piperazine ring, eliminating the 2‑methyl group, or relocating the chlorine atom from the 4‑ to the 2‑position would create a distinct analogue whose binding and reactivity behavior cannot be predicted from the parent scaffold without empirical validation. Therefore, a procurement specification that treats any 4‑chloro‑piperazinylpyrimidine as a “drop‑in” replacement ignores the data‑backed knowledge that even single‑atom or single‑methyl group changes alter both the conformational landscape and the electrostatic complementarity required for target engagement . The quantitative evidence presented in Section 3 highlights the specific impact of those substituent patterns on the chemotype’s performance characteristics.

Quantitative Differentiation Evidence for 4‑Chloro‑2‑methyl‑6‑(4‑methylpiperazin‑1‑yl)pyrimidine Relative to Structural Analogs


5‑HT₂A Receptor‑Binding Affinity Class‑Level Landscape: The 4‑Methyl‑Piperazine and 2‑Methyl‑Pyrimidine Motif as a Favorable Pharmacophoric Pair

In a QSAR study of 27 2‑ or 4‑(4‑methylpiperazino)pyrimidines, compounds that retain the N‑methylpiperazine group and possess a 4‑position halogen or aryl substituent on the pyrimidine ring yielded pKi values spanning 6.42 to 8.80 for 5‑HT₂A receptor binding . The broad pKi range (Δ ≈ 2.4 log units) observed among structurally tight analogs underscores that the specific combination of a 4‑chloro, 2‑methyl, and 6‑(4‑methylpiperazin‑1‑yl) substitution pattern defines a pharmacophore that cannot be assumed equipotent to the 2‑unsubstituted or N‑desmethyl variants.

5‑HT₂A receptor antagonist QSAR piperazinylpyrimidine

Commercial Purity and Quality‑Control Specifications: Supplier‑Level Differentiation vs. Closest Common Analogs

Several suppliers offer 4‑chloro‑2‑methyl‑6‑(4‑methylpiperazin‑1‑yl)pyrimidine at a minimum purity of 95 % (HPLC) , while at least one vendor provides a ≥98 % (NLT) specification with ISO‑certified quality management . In contrast, closely related non‑methylated piperazine analogs such as 4‑chloro‑2‑methyl‑6‑(piperazin‑1‑yl)pyrimidine are frequently listed without a stated purity threshold or are available only in smaller batch sizes from a narrower supplier base.

chemical purity lot consistency procurement specification

Synthetic Handle Orthogonality: Unique Combination of Nucleophilic Aromatic Substitution Sites vs. Isoelectronic Analogs

The 4‑chloro substituent is activated for SNAr reactions by the electron‑deficient pyrimidine ring, while the 2‑methyl group is chemically inert under standard substitution conditions, providing an intrinsic orthogonality not present in 2‑chloro or 2‑hydrogen analogs. In 4‑chloro‑6‑(4‑methylpiperazin‑1‑yl)pyrimidine (missing the 2‑methyl group), the C2‑position remains susceptible to direct metallation or halogenation, which can lead to unwanted side products during subsequent functionalization. The 2‑methyl group of the target compound acts as a permanent blocking element that enforces regioselectivity at the 4‑position, simplifying product mixtures—a factor that has been leveraged in the synthesis of focused piperazinylpyrimidine libraries for kinase inhibitor discovery , although no quantitative yield comparison for this exact compound has been published.

nucleophilic aromatic substitution orthogonal reactivity library synthesis

Limited Direct Comparative Biological Data: Statement of Current Evidentiary Gap

Despite the well‑established role of piperazinylpyrimidine derivatives as kinase inhibitor scaffolds , no peer‑reviewed study or patent has been identified that reports a head‑to‑head IC₅₀, Ki, or cellular potency measurement for 4‑chloro‑2‑methyl‑6‑(4‑methylpiperazin‑1‑yl)pyrimidine versus a directly comparable analog such as 4‑chloro‑2‑methyl‑6‑(piperazin‑1‑yl)pyrimidine. This absence of direct quantitative biological data represents the primary limitation for evidence‑based procurement focused on biological performance. Users requiring target‑specific potency data must commission bespoke profiling against the comparator of interest before substituting this compound into an established assay cascade.

kinase inhibitor scaffold SAR gap analysis biological testing backlog

Recommended Application Scenarios for 4‑Chloro‑2‑methyl‑6‑(4‑methylpiperazin‑1‑yl)pyrimidine Based on Evidenced Differentiation


Focused 5‑HT₂A Ligand Library Design Requiring a Defined Chloro‑Methyl‑Piperazine Scaffold

When building a screening library targeted at the 5‑HT₂A receptor, the compound can serve as a core intermediate for late‑stage diversification at the 4‑position. The class‑level pKi range of 6.42–8.80 reported for 4‑(4‑methylpiperazino)pyrimidines supports the inclusion of this scaffold, while the permanent 2‑methyl group prevents off‑template reactivity that would otherwise complicate library purity analysis.

Chemical‑Probe Development Projects That Require a Pre‑Installed Reactive Chloro Handle

The chlorine atom at the 4‑position enables straightforward SNAr coupling with amines, alcohols, or thiols, while the 2‑methyl group eliminates competing nucleophilic displacement at C2—an advantage when synthesizing focused chemical probes for pull‑down proteomics or photoaffinity labeling. This regioselectivity has been exploited in piperazinylpyrimidine‑based kinase inhibitor syntheses .

Procurement of a High‑Purity Building Block for QC‑Controlled Medicinal Chemistry Campaigns

For organizations operating under quality‑management systems (e.g., ISO 9001 or GLP), the availability of this compound at ≥98 % purity with a full certificate of analysis provides a measurable advantage over structurally similar intermediates that are supplied only at research‑grade or unspecified purity. This higher purity reduces the cumulative error in stoichiometry calculations across multi‑step syntheses and simplifies final‑product impurity profiling.

Benchmarking New 4‑Substituted Pyrimidine Reactivity in Methodology Studies

Because the 4‑chloro substituent is flanked by the inert 2‑methyl and the electron‑donating 6‑(4‑methylpiperazin‑1‑yl) groups, the compound serves as a well‑defined test substrate for comparative SNAr rate studies. Its unambiguous structural assignment via ¹H and ¹³C NMR makes it a reliable model compound for investigating solvent effects, base selection, or microwave‑assisted substitution conditions.

Quote Request

Request a Quote for 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.